molecular formula C8H12N2 B085413 2,6-Diethylpyrazine CAS No. 13067-27-1

2,6-Diethylpyrazine

Cat. No.: B085413
CAS No.: 13067-27-1
M. Wt: 136.19 g/mol
InChI Key: QDWOWLUANUBTGE-UHFFFAOYSA-N
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Description

2,6-Diethylpyrazine is an organic compound belonging to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The molecular formula of this compound is C8H12N2, and it has a molecular weight of 136.1943 g/mol . This compound is known for its distinctive odor, often described as roasted or nutty, making it a valuable component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diethylpyrazine can be synthesized through various methods, including the cyclization of appropriate precursors. One common synthetic route involves the reaction of ethylamine with 2,6-dichloropyrazine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Ethylamine and 2,6-dichloropyrazine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The mixture is heated to reflux, allowing the cyclization to occur, forming this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Various substituted pyrazines depending on the reagents used.

Scientific Research Applications

2,6-Diethylpyrazine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylpyrazine
  • 2,3,5-Trimethylpyrazine
  • 2,3-Diethylpyrazine
  • 2,3,5,6-Tetramethylpyrazine

Uniqueness of 2,6-Diethylpyrazine

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Compared to other pyrazines, it has a more pronounced roasted and nutty aroma, making it particularly valuable in the flavor and fragrance industry. Its chemical reactivity also differs, allowing for unique synthetic applications and transformations .

Properties

IUPAC Name

2,6-diethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-5-9-6-8(4-2)10-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWOWLUANUBTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=N1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156670
Record name Pyrazine, 2,6-diethyl-
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13067-27-1
Record name 2,6-Diethylpyrazine
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Record name 2,6-Diethylpyrazine
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Record name Pyrazine, 2,6-diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazine, 2,6-diethyl
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Record name 2,6-DIETHYLPYRAZINE
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Record name 2,6-Diethylpyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2,6-diethylpyrazine and where is it found?

A1: this compound is an alkylpyrazine, a class of organic compounds known for their potent aroma properties. It is found naturally in various food sources and contributes to their characteristic flavor profiles. For instance, it is a significant contributor to the roasted aroma of sun-dried raisins [] and is also found in cooked rice, beef-like process flavors from extruded soybean protein [], and sesame seed oil []. Notably, it has been identified in tobacco smoke [].

Q2: How does roasting affect the levels of this compound in red pepper seed oil?

A2: Roasting red pepper seeds significantly increases the concentration of this compound in the extracted oil []. This increase is directly proportional to the roasting time, indicating a heat-induced formation or release of this compound.

Q3: What sensory characteristics does this compound impart?

A3: this compound possesses a potent aroma often described as "roasty" [, ]. In potato chips, it plays a role in the overall aroma profile, although 3-methylmercaptopropanal (methional) is considered a more dominant contributor [].

Q4: How is this compound formed in food?

A4: While the exact formation pathways can be complex, this compound is often generated through the Maillard reaction []. This reaction occurs between amino acids and reducing sugars under heat, leading to a cascade of chemical transformations that produce a variety of flavor and aroma compounds, including pyrazines.

Q5: Are there any other pyrazines found alongside this compound in food?

A5: Yes, various alkylpyrazines often co-occur with this compound. For example, in roasted red pepper seed oil, thirteen alkylpyrazines were identified, including 2,5-dimethylpyrazine, 2-ethyl-6-methylpyrazine, and trimethylpyrazine []. The specific profile of pyrazines contributes to the unique aroma of different foods.

Q6: Can this compound be synthesized?

A6: While it occurs naturally, this compound can also be synthesized. One method involves the thermal rearrangement of perfluoroalkylpyridazines under controlled conditions [].

Q7: Is this compound used in any applications beyond food?

A7: The provided research focuses on its role as a flavor and aroma compound. Further research is needed to explore potential applications in other fields.

Q8: How can the levels of this compound be analyzed in food products?

A8: Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed technique to identify and quantify this compound in complex mixtures like food extracts [, , , , ]. This technique allows for the separation and detection of individual volatile compounds.

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